molecular formula C7H12Cl2N2S2 B13077601 S-(2-Pyridylthio)cysteaminedihydrochloride

S-(2-Pyridylthio)cysteaminedihydrochloride

Cat. No.: B13077601
M. Wt: 259.2 g/mol
InChI Key: LPBVKKCECPZCPU-UHFFFAOYSA-N
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Description

S-(2-Pyridylthio)cysteaminedihydrochloride is a chemical compound with the molecular formula C7H11ClN2S2. This compound is primarily used as a cleavable cross-linking reagent in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Pyridylthio)cysteaminedihydrochloride involves the reaction of 2-mercaptoethylamine with 2,2’-dipyridyl disulfide. The reaction typically occurs in an inert atmosphere at room temperature . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

S-(2-Pyridylthio)cysteaminedihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield disulfide-linked products, while reduction reactions yield free thiol groups .

Mechanism of Action

The mechanism of action of S-(2-Pyridylthio)cysteaminedihydrochloride involves the formation and cleavage of disulfide bonds. The compound can form reversible disulfide bonds with thiol groups in proteins and other molecules. This property makes it useful for studying dynamic biological processes and creating cleavable drug conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-Pyridylthio)cysteaminedihydrochloride is unique due to its specific structure, which allows for the formation of stable yet cleavable disulfide bonds. This property makes it particularly useful in applications requiring reversible modifications .

Properties

Molecular Formula

C7H12Cl2N2S2

Molecular Weight

259.2 g/mol

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H10N2S2.2ClH/c8-4-6-10-11-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H

InChI Key

LPBVKKCECPZCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCN.Cl.Cl

Origin of Product

United States

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